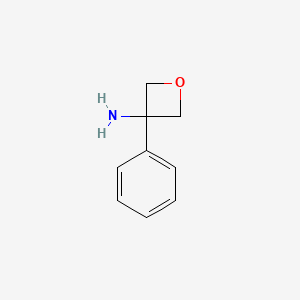![molecular formula C16H15NO4 B2622842 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid CAS No. 839689-11-1](/img/structure/B2622842.png)
4-{[(Phenoxyacetyl)amino]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Phenoxyacetyl)amino]methyl}benzoic acid, also known as PAMBA, is an organic compound with a chemical formula of C16H15NO4. It is a derivative of aminomethylbenzoic acid, which is an antifibrinolytic . It is also an antihemorrhagic agent used for the treatment of internal hemorrhage .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with a phenoxyacetylaminomethyl group attached to the benzene ring . The molecular weight of the compound is 285.299.Mechanism of Action
The mechanism of action of 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid molecules that play a role in inflammation and pain. By inhibiting the activity of COX enzymes, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific application. In medicine, it has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have potential neuroprotective effects in the treatment of Alzheimer's disease. In agriculture, it has been shown to have herbicidal effects by inhibiting the growth of weeds. It has also been shown to have growth-regulating effects in plants.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid in lab experiments include its potential applications in various fields of scientific research. It is also relatively easy to synthesize and has a high degree of purity. However, there are also some limitations to its use. For example, it may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are many future directions for research on 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid. In medicine, further studies are needed to determine its potential use in the treatment of Alzheimer's disease and cancer. In agriculture, further studies are needed to determine its potential use as a growth regulator in plants. In material science, further studies are needed to determine its potential use as a building block for the synthesis of new materials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Synthesis Methods
The synthesis of 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid involves a series of chemical reactions. The first step involves the reaction of 4-aminobenzoic acid with phenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as N-hydroxysuccinimide (NHS). This reaction results in the formation of N-(4-carboxyphenyl)-2-phenoxyacetic acid. The second step involves the reaction of N-(4-carboxyphenyl)-2-phenoxyacetic acid with glycine in the presence of a coupling agent and a catalyst. This reaction results in the formation of this compound.
Scientific Research Applications
4-{[(Phenoxyacetyl)amino]methyl}benzoic acid has potential applications in various fields of scientific research. In medicine, it has been studied for its anti-inflammatory and analgesic properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and cancer. In agriculture, it has been studied for its herbicidal properties. It has also been investigated for its potential use as a growth regulator in plants. In material science, it has been studied for its potential use as a building block for the synthesis of new materials.
properties
IUPAC Name |
4-[[(2-phenoxyacetyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(11-21-14-4-2-1-3-5-14)17-10-12-6-8-13(9-7-12)16(19)20/h1-9H,10-11H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHLGSVRPQDEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-2-methyl-1,3-dioxolane](/img/structure/B2622764.png)
![2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropyl]acetamide](/img/structure/B2622766.png)
![Ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2622767.png)






![N-(4-bromo-2-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2622780.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2622781.png)